molecular formula C22H16BrN5OS B357291 2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577996-75-9

2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B357291
CAS No.: 577996-75-9
M. Wt: 478.4g/mol
InChI Key: UEWGNIWODFXCTO-UHFFFAOYSA-N
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Description

2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a bromophenyl group, a thienylmethyl group, and a pyrroloquinoxaline core, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrroloquinoxaline structure.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound and a suitable catalyst.

    Attachment of the Thienylmethyl Group: The thienylmethyl group is attached via a nucleophilic substitution reaction, where the thienylmethyl moiety reacts with an appropriate leaving group on the pyrroloquinoxaline core.

    Final Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.

Scientific Research Applications

2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-bromophenyl)thiazole
  • 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyrroloquinoxaline core, in particular, provides a versatile scaffold for further functionalization and exploration in various scientific fields.

Properties

CAS No.

577996-75-9

Molecular Formula

C22H16BrN5OS

Molecular Weight

478.4g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H16BrN5OS/c23-13-7-9-14(10-8-13)28-20(24)18(22(29)25-12-15-4-3-11-30-15)19-21(28)27-17-6-2-1-5-16(17)26-19/h1-11H,12,24H2,(H,25,29)

InChI Key

UEWGNIWODFXCTO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)Br)N)C(=O)NCC5=CC=CS5

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)Br)N)C(=O)NCC5=CC=CS5

Origin of Product

United States

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